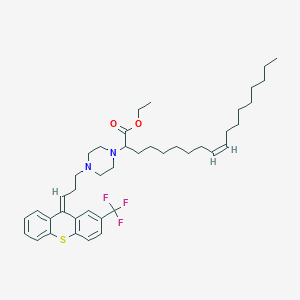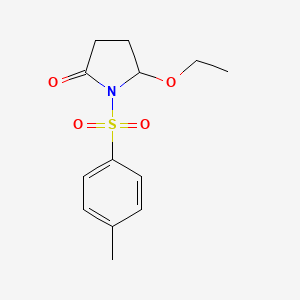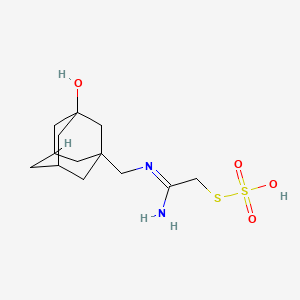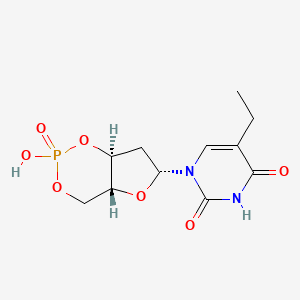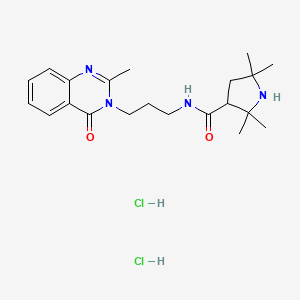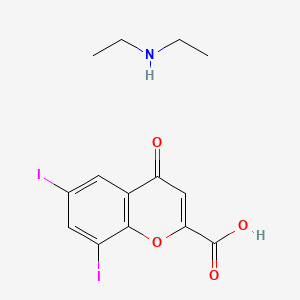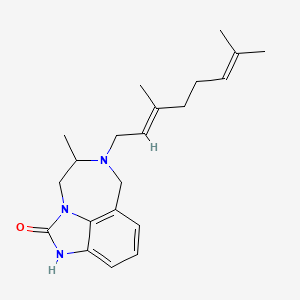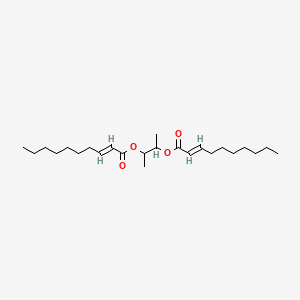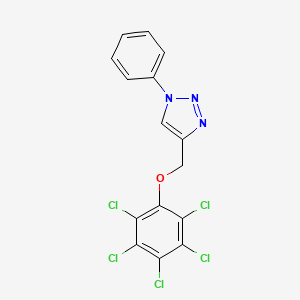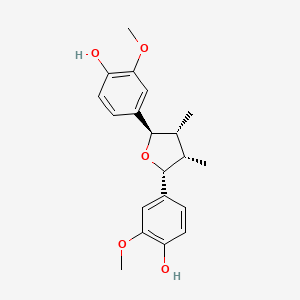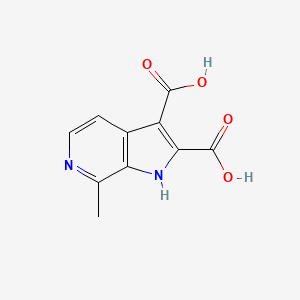
N-Phenyl-N'-tolyl-p-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N’-tolyl-p-phenylenediamine is an organic compound that belongs to the class of aromatic amines. It is a derivative of p-phenylenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a phenyl group and the other by a tolyl group. This compound is known for its applications in various industrial processes, particularly in the production of antioxidants and antiozonants for rubber.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-tolyl-p-phenylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of p-phenylenediamine with aniline and toluene under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of N-Phenyl-N’-tolyl-p-phenylenediamine often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. After the reaction, the product is purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N’-tolyl-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in the production of dyes and pigments.
Reduction: It can be reduced to form the corresponding amines, which are useful in the synthesis of other organic compounds.
Substitution: The aromatic rings in N-Phenyl-N’-tolyl-p-phenylenediamine can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and sulfonated derivatives
Applications De Recherche Scientifique
N-Phenyl-N’-tolyl-p-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: This compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is widely used as an antioxidant and antiozonant in the rubber industry to enhance the durability and lifespan of rubber products.
Mécanisme D'action
The mechanism by which N-Phenyl-N’-tolyl-p-phenylenediamine exerts its effects involves its ability to donate electrons and neutralize free radicals. This antioxidant property is crucial in preventing the degradation of rubber and other materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-p-phenylenediamine
- N,N’-Diphenyl-p-phenylenediamine
- N-Cyclohexyl-N’-phenyl-p-phenylenediamine
Uniqueness
N-Phenyl-N’-tolyl-p-phenylenediamine is unique due to the presence of both phenyl and tolyl groups, which confer distinct chemical properties. This structural variation enhances its effectiveness as an antioxidant and antiozonant compared to other similar compounds. Additionally, its specific reactivity and stability make it a valuable compound in various industrial applications.
Propriétés
Numéro CAS |
24124-30-9 |
|---|---|
Formule moléculaire |
C19H18N2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
4-N-(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H18N2/c1-15-7-9-17(10-8-15)21-19-13-11-18(12-14-19)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3 |
Clé InChI |
CCDKGPFEBCAAKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


